![molecular formula C13H22N4O3 B5683827 N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5683827.png)
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide
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Overview
Description
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MAZ" and is known for its ability to modulate various cellular processes. In
Scientific Research Applications
MAZ has been extensively studied for its potential applications in scientific research. It has been shown to modulate various cellular processes, including apoptosis, autophagy, and cell cycle progression. MAZ has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of MAZ is not yet fully understood. However, it is believed that MAZ modulates various cellular processes through the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is involved in the regulation of cellular energy homeostasis and has been shown to play a role in the regulation of various cellular processes, including apoptosis, autophagy, and cell cycle progression.
Biochemical and physiological effects:
MAZ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and arrest cell cycle progression. MAZ has also been shown to have anti-inflammatory effects and to inhibit the growth of various cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using MAZ in lab experiments is its ability to modulate various cellular processes. This makes it a useful tool for studying the mechanisms of various cellular processes, including apoptosis, autophagy, and cell cycle progression. However, one limitation of using MAZ in lab experiments is its potential toxicity. MAZ has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MAZ. One potential direction is the development of MAZ-based therapies for the treatment of cancer. MAZ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel cancer therapies. Another potential direction is the further elucidation of the mechanism of action of MAZ. Understanding the exact mechanism of action of MAZ could lead to the development of more effective therapies for various diseases. Finally, the development of more selective MAZ analogs could lead to the development of more potent and less toxic MAZ-based therapies.
Synthesis Methods
MAZ can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the synthesis of 5-(methoxymethyl)-1,2,4-oxadiazole, which is then reacted with methylamine to form N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-methylamine. This compound is then further reacted with 2-azepanone to form the final product, N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide.
properties
IUPAC Name |
N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]-1-methylazepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-17-7-5-3-4-6-10(17)13(18)14-8-11-15-12(9-19-2)20-16-11/h10H,3-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMRIKBQDCOBHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1C(=O)NCC2=NOC(=N2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-2-azepanecarboxamide |
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